molecular formula C18H20Br2 B3045065 Benzene, 1,1'-(1,6-hexanediyl)bis[4-bromo- CAS No. 101783-96-4

Benzene, 1,1'-(1,6-hexanediyl)bis[4-bromo-

Cat. No.: B3045065
CAS No.: 101783-96-4
M. Wt: 396.2 g/mol
InChI Key: UOCKPKSZKFLJJX-UHFFFAOYSA-N
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Description

Benzene, 1,1'-(1,6-hexanediyl)bis[4-bromo-] (CAS RN: 1087-49-6) is a brominated aromatic compound featuring two 4-bromophenyl groups connected by a flexible 1,6-hexanediyl chain . Its molecular formula is C₁₈H₂₀Br₂, with a molecular weight of 396.16 g/mol. The hexanediyl linker imparts conformational flexibility, distinguishing it from rigidly bridged analogs.

Properties

IUPAC Name

1-bromo-4-[6-(4-bromophenyl)hexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Br2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(20)14-10-16/h7-14H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCKPKSZKFLJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601910
Record name 1,1'-(Hexane-1,6-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101783-96-4
Record name 1,1'-(Hexane-1,6-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] typically involves the bromination of 1,6-diphenylhexane. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at around 0-5°C to ensure selective bromination at the para positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of phenol, aniline, or thiophenol derivatives.

    Oxidation: Formation of benzophenone or benzoic acid derivatives.

    Reduction: Formation of 1,6-diphenylhexane.

Scientific Research Applications

Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,6-hexanediyl)bis[4-bromo-] involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The hexane chain provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets. The benzene rings contribute to π-π stacking interactions, enhancing the compound’s binding affinity to aromatic systems .

Comparison with Similar Compounds

1,2-Bis(4-bromophenyl)ethylene (CAS RN: 2765-14-2)

  • Structure : Two 4-bromophenyl groups linked by a rigid ethylene (C=C) bridge .
  • Molecular Formula : C₁₄H₁₀Br₂; Molecular Weight : 338.04 g/mol.
  • Key Differences: The ethylene bridge creates a planar, conjugated system, enhancing UV absorption and rigidity compared to the flexible hexanediyl chain. Reduced solubility in nonpolar solvents due to symmetry and π-π stacking tendencies.
  • Applications : Used in organic electronics and as a precursor for stilbene derivatives .

1,6-Bis(diphenylphosphino)hexane (CAS RN: 19845-69-3)

  • Structure : Hexanediyl chain with diphenylphosphine termini .
  • Molecular Formula : C₃₀H₃₂P₂; Molecular Weight : 454.52 g/mol.
  • Key Differences :
    • Phosphine groups enable coordination chemistry, making it a versatile ligand in transition-metal catalysis (e.g., Suzuki-Miyaura reactions).
    • The hexanediyl linker’s flexibility supports chelation in catalytic cycles.
  • Applications: Widely employed in homogeneous catalysis and nanoparticle synthesis .

Aromatic or Rigid Bridged Derivatives

4,4′-Dibromodiphenyl Sulfone (CAS RN: N/A)

  • Structure : Two 4-bromophenyl groups connected by a sulfonyl (-SO₂-) bridge .
  • Molecular Formula : C₁₂H₈Br₂O₂S; Molecular Weight : 376.07 g/mol.
  • Key Differences :
    • The sulfonyl group increases polarity and thermal stability (>300°C), favoring use in high-performance polymers.
    • Enhanced solubility in polar aprotic solvents (e.g., DMSO) compared to the hydrophobic hexanediyl-bridged compound.
  • Applications: Key monomer in polysulfone plastics and flame-retardant materials .

Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis[4-nitro-] (CAS RN: 34944-33-7)

  • Structure : Conjugated hexatriene bridge with nitro substituents .
  • Molecular Formula : C₁₈H₁₄N₂O₄; Molecular Weight : 322.32 g/mol.
  • Key Differences: Extended conjugation enables strong absorption in visible light, relevant for optoelectronic materials. Nitro groups (-NO₂) are stronger electron-withdrawing groups than bromo, altering redox properties.
  • Applications: Potential use in organic semiconductors or photoresponsive materials .

Variation in Substituents

Benzene, 1,1'-(1,6-hexanediyl)bis[4-methoxy-] (CAS RN: 3718-51-2)

  • Structure : Hexanediyl bridge with 4-methoxyphenyl groups .
  • Molecular Formula : C₂₀H₂₆O₂; Molecular Weight : 298.42 g/mol.
  • Key Differences :
    • Methoxy (-OCH₃) substituents are electron-donating, increasing electron density on aromatic rings.
    • Higher solubility in polar solvents compared to the brominated analog.
  • Applications : Likely intermediate in liquid crystal or surfactant synthesis .

3,3′-(1,6-Hexanediyl)bis(1-methyl-1H-imidazolium) Hydrogen Sulfate

  • Structure : Hexanediyl-linked imidazolium ionic liquid .
  • Molecular Formula : C₁₄H₂₆N₄O₄S; Molecular Weight : 346.45 g/mol.
  • Key Differences :
    • Ionic character enables use as a Brønsted acid catalyst in multicomponent reactions (e.g., spiro[furan-2,3′-indoline] synthesis).
    • Unlike the brominated compound, this derivative is water-soluble and operates under green chemistry conditions .

Data Table: Comparative Analysis

Compound Name Bridging Group Substituents Molecular Weight (g/mol) Key Properties Applications References
Benzene, 1,1'-(1,6-hexanediyl)bis[4-bromo-] Hexanediyl (C₆H₁₂) 4-Br 396.16 Flexible, hydrophobic Polymer crosslinking, synthesis
1,2-Bis(4-bromophenyl)ethylene Ethylene (C=C) 4-Br 338.04 Rigid, conjugated Organic electronics
4,4′-Dibromodiphenyl Sulfone Sulfonyl (SO₂) 4-Br 376.07 Polar, thermally stable High-performance polymers
1,6-Bis(diphenylphosphino)hexane Hexanediyl (C₆H₁₂) PPh₂ 454.52 Chelating, air-sensitive Homogeneous catalysis
Benzene, 1,1'-(1,6-hexanediyl)bis[4-methoxy-] Hexanediyl (C₆H₁₂) 4-OCH₃ 298.42 Electron-donating, polar Liquid crystals

Biological Activity

Benzene, 1,1'-(1,6-hexanediyl)bis[4-bromo-] (CAS Number: 101783-96-4) is a compound that has garnered attention due to its structural characteristics and potential biological implications. This article delves into its biological activity, exploring its toxicological profile, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H22Br2
Molecular Weight: 398.19 g/mol
IUPAC Name: Benzene, 1,1'-(1,6-hexanediyl)bis[4-bromo-]
CAS Registry Number: 101783-96-4

The compound consists of a central hexanediyl group flanked by two brominated phenyl rings. This structure may influence its interaction with biological systems, particularly in terms of toxicity and metabolic processing.

The biological activity of benzene derivatives often involves their metabolism to reactive intermediates that can induce cellular damage. The metabolism of benzene typically occurs via cytochrome P450 enzymes, leading to the formation of phenolic metabolites that can generate reactive oxygen species (ROS). These ROS are implicated in oxidative stress and subsequent cellular damage.

Health Effects

Research indicates that benzene exposure is associated with several adverse health outcomes:

  • Hematotoxicity: Benzene is known to affect bone marrow function, leading to conditions such as myelodysplastic syndromes and acute myeloid leukemia (AML) .
  • Genotoxicity: The compound can cause DNA damage through oxidative stress mechanisms . Genetic polymorphisms in metabolizing enzymes (e.g., CYP2E1) may influence individual susceptibility to benzene's toxic effects .

Metabolism and Pharmacokinetics

Benzene is readily absorbed through various routes, including inhalation and dermal exposure. Once in the body, it is distributed widely due to its lipophilic nature. Key aspects of its metabolism include:

  • Absorption: Mean absorption rates range from 50% to 80% following inhalation .
  • Distribution: High concentrations are found in lipid-rich tissues such as the liver and brain .
  • Metabolic Pathways: The primary metabolic pathway involves oxidation by CYP2E1 to form benzene oxide, which can further convert to phenol and other metabolites .

Occupational Exposure

A notable case study examined workers in industries using benzene as a solvent. Findings indicated a significant correlation between exposure levels and the incidence of hematological disorders. Workers exposed to high concentrations exhibited increased rates of AML and other blood-related diseases .

Genetic Susceptibility

Another study highlighted the role of genetic factors in determining the risk associated with benzene exposure. Variability in the frequencies of polymorphic genes related to benzene metabolism was observed across different populations, suggesting that genetic makeup can significantly influence individual risk profiles for developing benzene-related diseases .

Data Summary Table

Biological ActivityObservations
Toxicity Associated with hematotoxicity and genotoxicity leading to AML
Metabolism Primarily metabolized in the liver via CYP2E1; forms reactive metabolites
Genetic Factors Polymorphisms in metabolizing enzymes influence susceptibility

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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